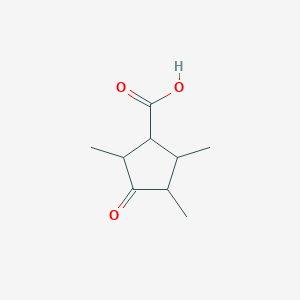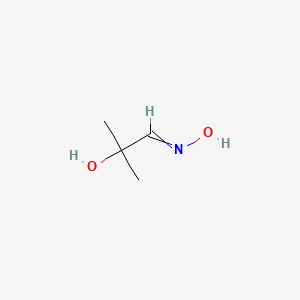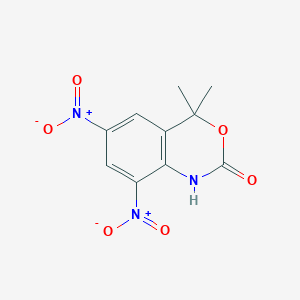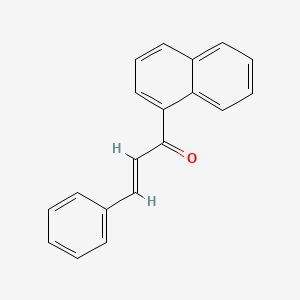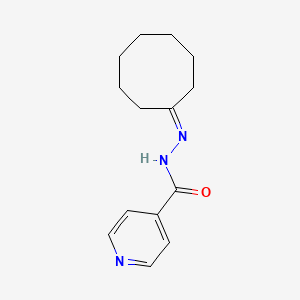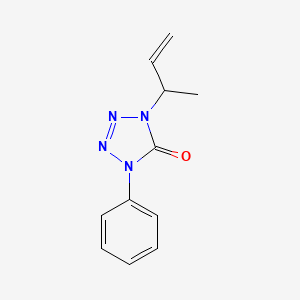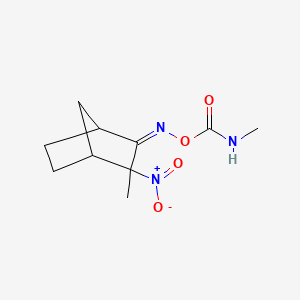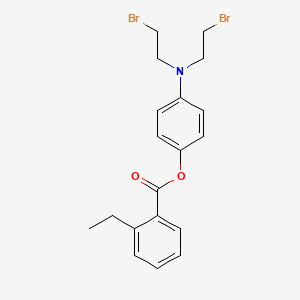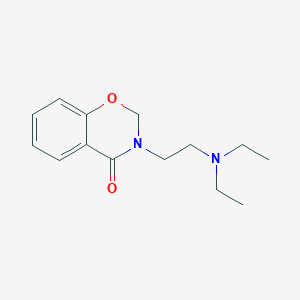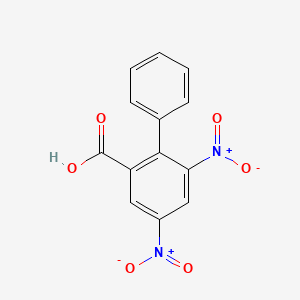
4,6-Dinitrobiphenyl-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dinitrobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H8N2O6 It is a derivative of biphenyl, featuring two nitro groups at the 4 and 6 positions and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitrobiphenyl-2-carboxylic acid typically involves nitration of biphenyl derivatives followed by carboxylation. One common method is the nitration of biphenyl-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dinitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as a catalyst.
Major Products:
Reduction: 4,6-Diaminobiphenyl-2-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4,6-Dinitrobiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dinitrobiphenyl-2-carboxylic acid involves its interaction with molecular targets through its functional groups The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules
Comparison with Similar Compounds
- 4,4’-Dinitrobiphenyl-2-carboxylic acid
- 2’,4-Dinitrobiphenyl-2-carboxylic acid
- 6,6’-Dinitro-2,2’-biphenyldicarboxylic acid
Comparison: 4,6-Dinitrobiphenyl-2-carboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which can influence its reactivity and interactions compared to its isomers. For example, the 4,4’-dinitro isomer may exhibit different substitution patterns and reactivity due to the symmetrical placement of the nitro groups.
Properties
CAS No. |
6638-63-7 |
|---|---|
Molecular Formula |
C13H8N2O6 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
3,5-dinitro-2-phenylbenzoic acid |
InChI |
InChI=1S/C13H8N2O6/c16-13(17)10-6-9(14(18)19)7-11(15(20)21)12(10)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI Key |
SQEFLQABIQQJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





